molecular formula C17H9Cl2N3OS B3754895 (6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Cat. No.: B3754895
M. Wt: 374.2 g/mol
InChI Key: KWEGLNWDWMPJJU-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes both triazole and thiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the triazole and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves halogenation or alkylation, which can significantly change the compound’s reactivity and application.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and alkylating agents. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated compounds.

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-3-(2-BROMOPHENYL)-6-[(4-BROMOPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-3-(2-FLUOROPHENYL)-6-[(4-FLUOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

The uniqueness of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS/c18-11-7-5-10(6-8-11)9-14-16(23)22-15(20-21-17(22)24-14)12-3-1-2-4-13(12)19/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEGLNWDWMPJJU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Reactant of Route 5
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
(6Z)-3-(2-CHLOROPHENYL)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

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